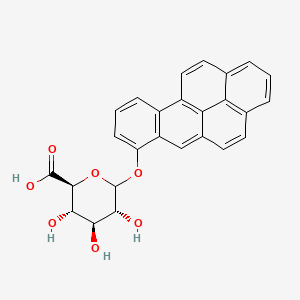![molecular formula C14H24O B14410351 4-Methylidene-1-oxaspiro[2.11]tetradecane CAS No. 87336-89-8](/img/structure/B14410351.png)
4-Methylidene-1-oxaspiro[2.11]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-1-oxaspiro[2.11]tetradecane is a chemical compound with the molecular formula C14H24O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves several steps. One common method starts with the preparation of a cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to produce a cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to obtain cyclododecane 1,1-diyl dimethanol. Finally, the desired compound is obtained through transesterification with tetraethyl orthocarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-1-oxaspiro[2.11]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogens or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Methylidene-1-oxaspiro[2.11]tetradecane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the formulation of perfumes and fragrances due to its distinctive odor properties
Mechanism of Action
The mechanism of action of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.11]tetradecane: Shares a similar spiro structure but lacks the methylidene group.
Spiro[5.5]undecane derivatives: These compounds have different ring sizes and functional groups but exhibit similar spiro configurations.
Uniqueness
4-Methylidene-1-oxaspiro[2.11]tetradecane is unique due to its specific structural features, such as the presence of a methylidene group and the spiro connection between the rings. These characteristics contribute to its distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
87336-89-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
4-methylidene-1-oxaspiro[2.11]tetradecane |
InChI |
InChI=1S/C14H24O/c1-13-10-8-6-4-2-3-5-7-9-11-14(13)12-15-14/h1-12H2 |
InChI Key |
OYYWOJOFHJELNE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCCCCCCC12CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


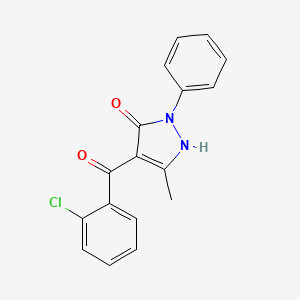

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
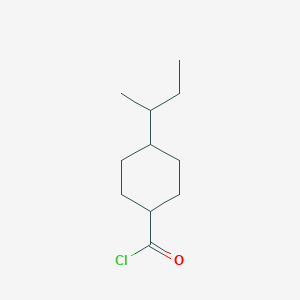
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
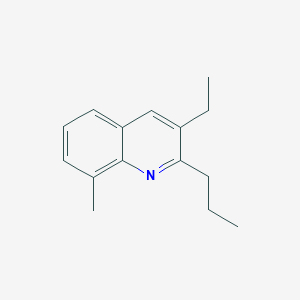
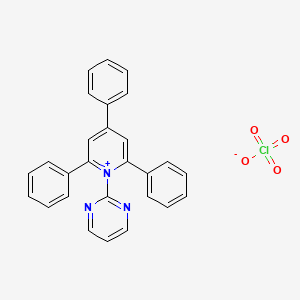
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
